异缬氨

描述

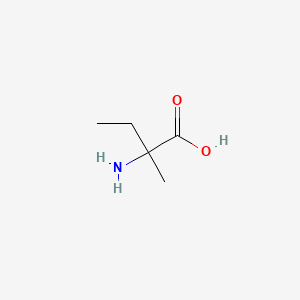

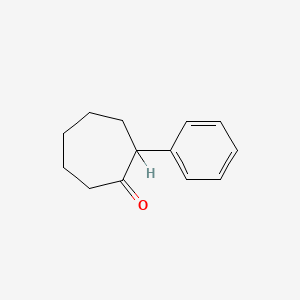

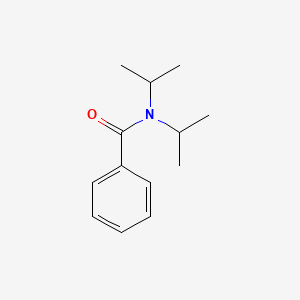

Isovaline is a rare amino acid that has been found in the Murchison meteorite, which landed in Australia in 1969 . It is an isomer of the common amino acid valine, with the position of one methyl group shifted slightly (from position 3 to position 2) . The structure of isovaline is also somewhat similar to the amino acids GABA and glycine, the chief inhibitory neurotransmitters in the mammalian central nervous system .

Synthesis Analysis

Quantum chemical calculations have been used to explore the synthesis of isovaline from reactants found in interstellar space . The study focused on the crucial step in the synthesis pathway that determines the chirality of the amino acids .

Molecular Structure Analysis

Isovaline is an isomer of the common amino acid valine, with the position of one methyl group shifted slightly (from position 3 to position 2) . The structure of isovaline is also somewhat similar to the amino acids GABA and glycine .

Chemical Reactions Analysis

In a simulated hot volcanic environment, isovaline was resistant to racemization, while partial racemization was observed for alanine and 2-aminobutyric acid . The results suggest that the amino acid molecules interacted with each other, possibly in hydrogen-bonded dimers .

Physical And Chemical Properties Analysis

Isovaline has a boiling point of 213.6±23.0 °C at 760 mmHg, a vapour pressure of 0.1±0.9 mmHg at 25°C, an enthalpy of vaporization of 49.6±6.0 kJ/mol, and a flash point of 83.0±22.6 °C .

科学研究应用

Antiepileptic Drug Properties

Isovaline has been identified as having antiepileptic drug properties. It is critical for future studies to examine the pharmacology and toxicology of Isovaline for potential clinical applications .

Analgesic Properties

Isovaline has shown analgesic properties without causing respiratory depression or central nervous system effects. It is structurally similar to inhibitory neurotransmitters like glycine and γ-aminobutyric acid (GABA) and has been found to be antinociceptive in several pain models .

GABA Receptor Interaction

Although structurally similar to GABA, Isovaline does not activate the GABA type B (GABAB) receptor. The responses to Isovaline differ from those of the canonical GABAB receptor agonist, which warrants further investigation into its mechanism of action .

作用机制

Target of Action

2-Amino-2-methylbutyric acid, also known as Isovaline, is a branched short-chain fatty acid (BCFA) produced by the gut microbiota . It is primarily produced through the fermentation of the branched-chain amino acids (BCAA) leucine, valine, and isoleucine . The primary targets of Isovaline are the gut microbiota and the host’s metabolic pathways .

Mode of Action

Isovaline interacts with its targets by serving as a metabolic product of the gut microbiota. It is a result of the fermentation of branched-chain amino acids . The production of Isovaline and other BCFAs represents one of the main mechanisms of host-microbiota interactions in the gut .

Biochemical Pathways

Isovaline is involved in the metabolic pathways of the gut microbiota. It is a final product of amino acid fermentation, specifically of the branched-chain amino acids leucine, valine, and isoleucine . These amino acids are fermented by the gut microbiota to produce Isovaline and other BCFAs .

Pharmacokinetics

It is known that it is produced in the gut and likely absorbed into the bloodstream, influencing various metabolic pathways .

Result of Action

The production of Isovaline by the gut microbiota has several effects on the host’s health. It is a part of the host-microbiota interactions and can influence the host’s metabolism . Some studies have associated the levels of Isovaline and other BCFAs with certain health conditions .

Action Environment

The production of Isovaline is influenced by the gut environment, including the composition of the gut microbiota and the diet of the host . The levels of Isovaline can be affected by the intake of branched-chain amino acids, which are fermented by the gut microbiota to produce Isovaline .

安全和危害

属性

IUPAC Name |

2-amino-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3-5(2,6)4(7)8/h3,6H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHPUFAZSONQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

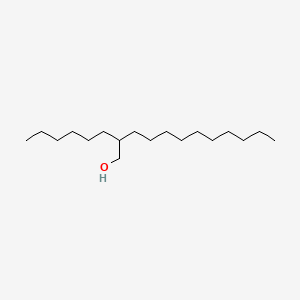

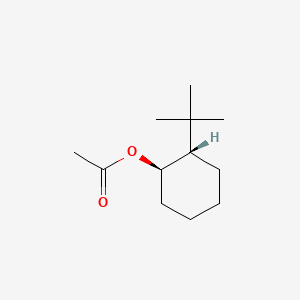

CCC(C)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70974906 | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isovaline | |

CAS RN |

595-39-1, 465-58-7, 595-40-4 | |

| Record name | DL-Isovaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Dl)-2-amino-2-methyl-butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isovaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595391 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isovaline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70974906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ISOVALINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUL973T11C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does isovaline exert its analgesic effects?

A1: Isovaline is proposed to act as a γ-aminobutyric acid type B (GABAB) receptor agonist. GABAB receptors are located on sensory neurons in the periphery, specifically Aδ and C fibers, which are involved in the transmission of pain signals. [] By activating these receptors, isovaline is thought to modulate the transmission of pain signals, leading to analgesia. []

Q2: Does isovaline cross the blood-brain barrier?

A2: Research suggests that isovaline does not readily cross the blood-brain barrier and therefore, its analgesic effects are primarily attributed to peripheral actions. [, ] This characteristic makes it a potentially safer alternative to opioids, which can cause central nervous system side effects.

Q3: What is the molecular formula and weight of isovaline?

A3: The molecular formula of isovaline is C5H11NO2, and its molecular weight is 117.15 g/mol.

Q4: What are the structural similarities between isovaline and other neurotransmitters?

A4: Isovaline shares structural similarities with the inhibitory neurotransmitters glycine and γ-aminobutyric acid (GABA). [] This resemblance contributes to its potential activity at GABAB receptors.

Q5: Is there spectroscopic data available for isovaline?

A5: Yes, researchers have used Fourier-transform microwave techniques to characterize the gas-phase conformers of isovaline. [] This data provides insights into its structural flexibility and potential interactions.

Q6: Is there evidence for the catalytic activity of isovaline?

A6: While isovaline itself is not generally considered a catalyst, studies have explored the potential catalytic role of minerals in the formation of isovaline and other amino acids under early Earth conditions. []

Q7: How stable is isovaline under various conditions?

A7: Research has investigated the stability of isovaline under different conditions, including exposure to UV and gamma radiation. Studies show that isovaline exhibits resistance to racemization in aqueous solutions and under specific irradiation conditions. [, ]

Q8: What is the significance of isovaline's presence in meteorites?

A8: The discovery of isovaline in meteorites, particularly with L-enantiomeric excesses, has significant implications for understanding the origins of life and homochirality. [, , , ] It suggests that abiotic processes in extraterrestrial environments could have contributed to the formation of prebiotic molecules with a chiral bias.

Q9: Have computational methods been used to study isovaline?

A9: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic and chiroptical properties of isovaline, providing insights into its potential interactions with light. []

Q10: What is known about the structure-activity relationship (SAR) of isovaline and its analogs?

A10: Research has explored the conformational preferences of isovaline-containing peptides, revealing its tendency to induce folded structures, particularly 310-helices. [, ] This information contributes to understanding its structure-activity relationship and potential applications in peptide design.

Q11: Are there any specific formulation strategies to improve isovaline's stability or bioavailability?

A11: While specific formulation strategies for isovaline are not extensively discussed in the provided research, it's a relevant area for future investigation, especially if its therapeutic potential is further explored.

Q12: What are the pharmacokinetic properties of isovaline?

A12: The pharmacokinetic properties of isovaline are not extensively studied in the provided research. This is an area where further research is needed to determine its absorption, distribution, metabolism, and excretion profiles.

Q13: What is the safety profile of isovaline?

A13: While isovaline is generally considered safe at moderate doses, detailed toxicological studies are limited. [] More comprehensive investigations are required to assess potential adverse effects, especially with long-term use.

Q14: Are there any known interactions of isovaline with drug transporters or metabolizing enzymes?

A14: The provided research doesn't offer detailed information on isovaline's interactions with drug transporters or metabolizing enzymes. This area requires further investigation to understand its potential for drug interactions.

Q15: What in vitro and in vivo models have been used to study isovaline's analgesic effects?

A15: Animal studies, primarily in mice, have demonstrated isovaline's analgesic effects using models like the formalin paw test, the glutamate-induced pain model, and the tail clip test. [, ] These studies provide preliminary evidence for its potential as a peripherally acting analgesic.

Q16: Are there any known resistance mechanisms associated with isovaline's analgesic effects?

A16: The development of resistance to isovaline's potential analgesic effects is not addressed in the provided research. Further investigation is needed to determine if resistance could emerge with prolonged use.

Q17: What analytical methods are used to detect and quantify isovaline?

A17: Various analytical techniques are employed to characterize and quantify isovaline, including gas chromatography-mass spectrometry (GC-MS), liquid chromatography-fluorescence detection/time of flight-mass spectrometry (LC-FD/ToF-MS), and high-performance liquid chromatography (HPLC). [, , ]

Q18: What is known about the environmental impact and degradation of isovaline?

A18: The environmental impact of isovaline has not been a primary focus in the research provided. As a naturally occurring compound, its degradation pathways and potential ecological effects warrant further investigation.

Q19: What is known about the dissolution and solubility of isovaline?

A19: Detailed studies on the dissolution and solubility of isovaline are not extensively covered in the provided research. Understanding these properties is crucial for its potential development as a therapeutic agent.

Q20: What quality control measures are important for isovaline research and potential applications?

A20: Ensuring the purity and accurate characterization of isovaline is crucial for research and any future applications. [, ] This involves employing validated analytical methods and rigorous quality control measures during synthesis, storage, and handling.

Q21: What is known about the biocompatibility and biodegradability of isovaline?

A21: Specific information regarding isovaline's biocompatibility and biodegradability is not extensively detailed in the provided research. These aspects require further exploration to assess its suitability for biomedical applications.

Q22: Are there any known alternatives or substitutes for isovaline in its proposed applications?

A22: The research primarily focuses on isovaline's unique properties and doesn't explicitly compare it to alternatives. Exploring other compounds with similar mechanisms of action or exploring alternative pain management strategies could be beneficial. []

Q23: What are the existing research infrastructure and resources for isovaline research?

A23: Research on isovaline utilizes a range of advanced analytical techniques, including GC-MS, LC-MS, and spectroscopic methods. [, ] Continued development and access to sophisticated analytical tools will be essential for advancing our understanding of this compound.

Q24: What are some of the historical milestones in isovaline research?

A24: Key historical milestones in isovaline research include its discovery in meteorites, the exploration of its potential analgesic properties, and the investigation of its role in understanding the origins of homochirality. [] Continued research promises to uncover further insights into its biological significance and potential applications.

Q25: What are some potential cross-disciplinary applications of isovaline research?

A25: Isovaline research has significant implications for various disciplines, including astrobiology, [] organic chemistry, [] and pharmacology. [] Understanding its formation, stability, and biological activity can provide insights into the origins of life, the development of novel therapeutics, and the search for extraterrestrial life. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1,1'-Biphenyl]-3,3',5-triol](/img/structure/B1329598.png)